Risperidone's 5-HT2A/D2 Binding Ratio Defines Its Atypical Pharmacological Profile vs. Haloperidol and Clozapine
Risperidone exhibits a high binding affinity for 5-HT2A receptors (Ki = 0.4 nM), which is approximately 10- to 20-fold greater than its affinity for D2 receptors (Ki = 3.13-5.9 nM), a ratio that is central to its atypical profile and reduced extrapyramidal symptom (EPS) risk compared to first-generation antipsychotics (FGAs) . This profile is quantified relative to comparators: risperidone binds to 5-HT2A receptors with 20 times greater affinity than clozapine and 170 times greater affinity than haloperidol [1]. Conversely, haloperidol is a potent D2 antagonist (Ki ~1.0 nM) with negligible 5-HT2A affinity, which correlates with its high EPS liability [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) for 5-HT2A and D2 |
|---|---|
| Target Compound Data | 5-HT2A Ki = 0.4 nM; D2 Ki = 3.13 nM; Ratio D2/5-HT2A ≈ 10-20 |
| Comparator Or Baseline | Haloperidol: D2 Ki ~1.0 nM (high affinity), 5-HT2A affinity negligible; Clozapine: 5-HT2A Ki ~8 nM; Ratio D2/5-HT2A ≈ 0.10 |
| Quantified Difference | Risperidone has 170-fold higher 5-HT2A affinity than haloperidol; 20-fold higher 5-HT2A affinity than clozapine. |
| Conditions | In vitro radioligand binding assays using cloned human receptors |
Why This Matters
This specific 5-HT2A/D2 binding ratio differentiates risperidone from both FGAs (high D2, low 5-HT2A) and other atypicals (clozapine has a more diverse polypharmacology), directly impacting the selection for experiments modeling EPS liability or negative symptom efficacy.
- [1] Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. J Clin Psychiatry, 55(5 Suppl), 5-12. View Source
- [2] Roth, B. L., et al. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nat Rev Drug Discov, 3(4), 353-359. View Source
